molecular formula C6H6ClN5 B11911182 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B11911182
M. Wt: 183.60 g/mol
InChI Key: CLZZOZNOLOJJKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-1-methylpyrazole with a suitable aminopyrimidine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting specific enzymes and proteins.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cyclin-dependent kinases (CDKs).

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing the phosphorylation of target proteins. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the active site of CDKs, contributing to its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyrazolo[3,4-d]pyrimidine: Another pyrazolopyrimidine derivative with similar biological activities.

    1H-Pyrazolo[3,4-d]pyrimidin-4-amine: Known for its antimicrobial and antitumor properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential as a kinase inhibitor.

Uniqueness

3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This makes it a promising candidate for the development of targeted cancer therapies .

Properties

Molecular Formula

C6H6ClN5

Molecular Weight

183.60 g/mol

IUPAC Name

3-chloro-1-methylpyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C6H6ClN5/c1-12-5-3(4(7)11-12)2-9-6(8)10-5/h2H,1H3,(H2,8,9,10)

InChI Key

CLZZOZNOLOJJKL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC=C2C(=N1)Cl)N

Origin of Product

United States

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